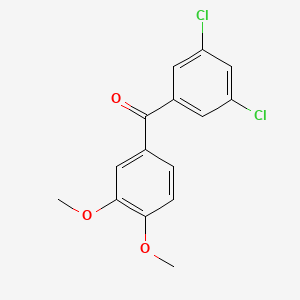

3,5-Dichloro-3',4'-dimethoxybenzophenone

Description

BenchChem offers high-quality 3,5-Dichloro-3',4'-dimethoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-3',4'-dimethoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-13-4-3-9(7-14(13)20-2)15(18)10-5-11(16)8-12(17)6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJUJIMIVAHKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558638 | |

| Record name | (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116412-97-6 | |

| Record name | (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Therapeutic Potential of 3,5-Dichloro-3',4'-dimethoxybenzophenone Derivatives: A Technical Review for Drug Discovery

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide provides an in-depth literature review of 3,5-dichloro-3',4'-dimethoxybenzophenone and its derivatives, a class of compounds with significant potential in the development of novel therapeutic agents. By analyzing their synthesis, chemical properties, and biological activities, with a particular focus on antimicrobial and anticancer applications, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals. This review synthesizes existing knowledge on related structures to elucidate the therapeutic promise and guide future research directions for this specific class of benzophenone derivatives.

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

Benzophenones are diaryl ketones that serve as a foundational structure for a multitude of synthetic and naturally occurring compounds.[3] The inherent chemical stability and structural versatility of the benzophenone framework have made it a focal point of interest in drug discovery.[3] The biological profile of benzophenone derivatives is heavily influenced by the substitution patterns on their phenyl rings, leading to a diverse range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] The presence of halogen and methoxy substituents, in particular, has been shown to modulate the biological activity of various scaffolds, making the 3,5-dichloro-3',4'-dimethoxybenzophenone core a compelling subject for investigation.[5][6]

Synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone and Its Derivatives

The synthesis of the core 3,5-dichloro-3',4'-dimethoxybenzophenone structure can be achieved through established organic chemistry reactions, primarily the Friedel-Crafts acylation. This reaction typically involves the acylation of 3,4-dimethoxybenzene (veratrole) with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[7]

Experimental Protocol: Synthesis of the Core Scaffold

-

Reaction Setup: To a solution of veratrole in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst portion-wise at 0 °C.

-

Acylation: Slowly add a solution of 3,5-dichlorobenzoyl chloride in the same solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Final Product: Purify the crude product by column chromatography or recrystallization to obtain pure 3,5-dichloro-3',4'-dimethoxybenzophenone.

Derivatives of this core structure can be synthesized by utilizing substituted starting materials or by further chemical modification of the benzophenone product. For instance, derivatives with modifications on the 3',4'-dimethoxy ring can be prepared by using appropriately substituted veratrole analogs in the initial Friedel-Crafts reaction.

Caption: General workflow for the synthesis of the core compound.

Spectroscopic Characterization

The structural elucidation of 3,5-dichloro-3',4'-dimethoxybenzophenone and its derivatives relies on a combination of standard spectroscopic techniques.[8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns providing information about their substitution. The methoxy groups will appear as sharp singlets, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon (typically downfield, around 195 ppm), the aromatic carbons, and the methoxy carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl group (C=O) stretch, typically around 1650-1670 cm⁻¹, and C-O stretches for the methoxy groups.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.

Biological Activities and Therapeutic Potential

While specific biological data for 3,5-dichloro-3',4'-dimethoxybenzophenone is not extensively reported, the known activities of structurally related compounds provide strong indications of its therapeutic potential, particularly in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Substituted benzophenones are known to possess antimicrobial properties. For example, a series of novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The presence of the 3,5-dichlorophenyl moiety appears to be a key contributor to this activity. Furthermore, the related compound 3,5-dichloro-4-methoxybenzaldehyde has shown antimicrobial activity against plant-pathogenic bacteria and fungi.[9] These findings suggest that 3,5-dichloro-3',4'-dimethoxybenzophenone derivatives are promising candidates for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of benzophenone derivatives is well-documented.[6][10] The 2,6-dichloro-3,5-dimethoxyphenyl group, which is structurally similar to the substitution pattern of the target molecule, is a key feature in a new series of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors with potential applications in cancer therapy.[11] FGFRs are a family of receptor tyrosine kinases that are often dysregulated in various cancers. Inhibition of FGFR signaling can lead to reduced tumor cell proliferation and survival.

The cytotoxic effects of structurally related chalcones, which also contain dimethoxy and trimethoxy phenyl rings, have been demonstrated against various cancer cell lines.[12] These compounds often exert their effects by inducing cell cycle arrest and apoptosis. Given these precedents, it is highly probable that 3,5-dichloro-3',4'-dimethoxybenzophenone derivatives will exhibit cytotoxic activity against cancer cells.

Table 1: Reported Anticancer Activities of Structurally Related Compounds

| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |

| Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones | Squamous Cell Carcinomas (Ca9-22, HSC-2, HSC-3, HSC-4) | Submicromolar to double-digit nanomolar range | [13] |

| 3,4,5-Trimethoxychalcones | Human Leukemia (REH, JURKAT) | Nanomolar concentrations | [12] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives | Huh7, MCF-7, SGC-7901 | Lower than combretatin A-4 | [14] |

Structure-Activity Relationships (SAR)

The biological activity of benzophenone derivatives is highly dependent on their substitution patterns.[2][5] Analysis of related compounds allows for the postulation of key SAR principles for 3,5-dichloro-3',4'-dimethoxybenzophenone derivatives:

-

Role of Dichloro Substitution: The presence of two chlorine atoms on one of the phenyl rings, particularly at the 3 and 5 positions, is often associated with enhanced biological activity, including antimicrobial and anticancer effects.[1][11]

-

Impact of Methoxy Groups: The number and position of methoxy groups on the second phenyl ring are critical for activity. The 3',4'-dimethoxy substitution pattern is found in many biologically active molecules and is known to influence interactions with biological targets.[15]

-

Influence of Further Derivatization: The introduction of additional functional groups can significantly modulate the activity and selectivity of the parent compound. For instance, creating ether linkages at the 4-position of the dichlorophenyl ring has been shown to yield potent antimicrobial agents.[1]

Caption: Key structural features influencing biological activity.

Future Directions and Conclusion

The existing body of literature strongly supports the potential of 3,5-dichloro-3',4'-dimethoxybenzophenone derivatives as a promising scaffold for the development of novel therapeutic agents. The combination of the 3,5-dichlorophenyl moiety, known for its contribution to antimicrobial and anticancer activity, with the 3',4'-dimethoxyphenyl group, a common feature in biologically active molecules, creates a compelling case for further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of 3,5-dichloro-3',4'-dimethoxybenzophenone derivatives. Key areas of investigation should include:

-

Broad-spectrum antimicrobial screening: Evaluating the activity of these compounds against a wide range of bacterial and fungal pathogens, including drug-resistant strains.

-

Anticancer profiling: Screening against a panel of human cancer cell lines to identify potent and selective cytotoxic agents.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In vivo efficacy and pharmacokinetic studies: Assessing the therapeutic potential of lead compounds in animal models of infection and cancer.

References

-

Synthesis and antimicrobial activity of novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones. (2012). Bioorganic & Medicinal Chemistry Letters, 22(14), 4784-4788. [Link]

-

Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (2013). Journal of Medicinal Chemistry, 56(17), 6835-6847. [Link]

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]

- A process for the preparation of substituted benzophenones. (2001).

-

3,5-Dichloro-3',4'-dimethoxybiphenyl. (2019). IUCrData, 4(4). [Link]

-

Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines. (2013). RSC Advances, 3(42), 19433-19441. [Link]

-

Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. (2024). International Journal of Molecular Sciences, 25(1), 543. [Link]

-

Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. (2021). Journal of Applied Microbiology, 131(3), 1431-1439. [Link]

-

N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification. (2020). Bioorganic & Medicinal Chemistry, 28(5), 115299. [Link]

-

Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. (2021). Journal of the Brazilian Chemical Society, 32(11), 2216-2226. [Link]

-

Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1][7]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. (1993). Journal of Medicinal Chemistry, 36(4), 479-490. [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). Journal of Molecular Structure, 1307, 137745. [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (2020). Turkish Journal of Biology, 44(2), 116-126. [Link]

-

Cytotoxicity of compounds on different cell lines. (n.d.). ResearchGate. [Link]

-

3,5-Dichloro-3',4'-dimethoxybiphenyl. (2019). IUCrData, 4(4). [Link]

-

Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. (2014). European Journal of Medicinal Chemistry, 87, 449-457. [Link]

-

Design, Synthesis and Biological Evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-Substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. (2016). Molecules, 21(10), 1301. [Link]

-

Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. (2022). Molecules, 27(12), 3704. [Link]

-

Structure Activity Relationships. (2005). Drug Design. [Link]

-

Identification of three new inhibitor classes against Plasmodium falciparum. (2019). ChemRxiv. [Link]

-

Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. (2025). International Journal of Nanomedicine, 20, 4837-4852. [Link]

- Method for preparing 3,5-dichloroaniline. (2013).

-

Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves. (2020). Journal of Medicinal and Associated Sciences, 9(2), 93-100. [Link]

-

Biphenyl, 3,4-dichloro. (n.d.). Organic Syntheses. [Link]

-

Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. (2025). European Journal of Medicinal Chemistry, 296, 117627. [Link]

-

Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. (2024). Journal of the Brazilian Chemical Society. [Link]

-

Acetylcholinesterase inhibition and antimicrobial activity of hydroxyl amides synthesized from natural products derivatives. (2018). Anais da Academia Brasileira de Ciências, 90(3), 2813-2823. [Link]

-

Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. (2021). Biomolecules & Therapeutics, 29(5), 465-481. [Link]

-

Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors. (2021). Research in Pharmaceutical Sciences, 16(3), 256-267. [Link]

-

Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2025). European Journal of Medicinal Chemistry, 302, 118228. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 7. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Therapeutic Potential of 3,5-Dichloro-3',4'-dimethoxybenzophenone in Pharmacology

[1][2]

Executive Summary

3,5-Dichloro-3',4'-dimethoxybenzophenone (CAS: 116412-97-6) is a synthetic diaryl ketone pharmacophore engineered to target the colchicine-binding site of β-tubulin. As a structural analog of the natural product Combretastatin A-4 (CA-4), it retains the potent antimitotic properties of the parent compound while addressing its metabolic instability. The replacement of the labile cis-stilbene bridge of CA-4 with a stable benzophenone linker, combined with the substitution of the trimethoxyphenyl ring with a 3,5-dichlorophenyl moiety, enhances the molecule's resistance to metabolic O-demethylation and isomerization. This guide details its mechanism of action, therapeutic applications in oncology, and validated experimental protocols for its study.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

Structural Characterization

The molecule consists of two aryl rings linked by a carbonyl group (benzophenone scaffold).

-

Ring A (3,5-Dichlorophenyl): Mimics the lipophilic pocket binding of the colchicine A-ring. The chlorine atoms provide steric bulk and metabolic stability, preventing P450-mediated oxidation common in polymethoxylated analogs.

-

Ring B (3,4-Dimethoxyphenyl): Mimics the B-ring of colchicine, forming critical hydrogen bonds with Cys241 and Val238 in the tubulin binding pocket.

-

Linker (Carbonyl): Provides a stable "hinge" that maintains the requisite dihedral angle (~45-60°) between the rings for optimal receptor fit, unlike the photo-isomerizable double bond of CA-4.

| Property | Data |

| IUPAC Name | (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone |

| CAS Number | 116412-97-6 |

| Molecular Formula | C₁₅H₁₂Cl₂O₃ |

| Molecular Weight | 311.16 g/mol |

| LogP (Predicted) | ~4.2 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 0 / 3 |

| Solubility | DMSO (>20 mg/mL), Ethanol; Insoluble in water |

Mechanism of Action (MOA)

Molecular Target: The Colchicine Binding Site

3,5-Dichloro-3',4'-dimethoxybenzophenone functions as a Microtubule Destabilizing Agent (MDA) . It binds reversibly to the colchicine site located at the interface of α- and β-tubulin heterodimers.

-

Binding Event: The 3,4-dimethoxy motif anchors the molecule via hydrogen bonding, while the 3,5-dichloro ring occupies the hydrophobic accessory pocket.

-

Inhibition of Polymerization: Binding induces a conformational change in the tubulin dimer (curved conformation), preventing it from being incorporated into the growing microtubule (+) end.

-

Catastrophe Induction: At high concentrations, it promotes rapid microtubule depolymerization, leading to the loss of the cytoskeletal network.

Downstream Signaling Cascade

The disruption of microtubule dynamics triggers a specific sequence of cellular events:

-

G2/M Cell Cycle Arrest: The mitotic spindle fails to form, activating the Spindle Assembly Checkpoint (SAC).

-

Bcl-2 Phosphorylation: Prolonged arrest leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.

-

Caspase Activation: Mitochondrial membrane depolarization releases cytochrome c, activating Caspase-9 and Caspase-3, leading to apoptosis.

Visualization: Signaling Pathway

The following diagram illustrates the cascade from drug binding to cell death.

Caption: Mechanism of action showing dual impact on tumor cells (apoptosis) and tumor vasculature (shutdown).

Therapeutic Applications

Oncology: Solid Tumors

This compound is particularly effective against solid tumors (e.g., breast, colon, lung carcinoma) due to its ability to target rapidly dividing cells.

-

Overcoming Resistance: Unlike taxanes (which stabilize microtubules), benzophenone inhibitors are often poor substrates for the P-glycoprotein (P-gp) efflux pump, making them effective in multi-drug resistant (MDR) cell lines.

-

Potency: Analogs in this class typically exhibit IC₅₀ values in the low nanomolar to micromolar range (10 nM – 5 µM) against human cancer cell lines (e.g., MCF-7, HeLa).

Vascular Disrupting Agent (VDA)

Beyond direct cytotoxicity, the compound acts as a VDA.[1]

-

Mechanism: Tumor endothelial cells rely heavily on the tubulin cytoskeleton to maintain their flat shape. Tubulin depolymerization causes these cells to round up and detach.

-

Outcome: This leads to a rapid collapse of tumor blood flow, causing central necrosis within the tumor mass, a mechanism distinct from anti-angiogenesis.

Experimental Protocols

Chemical Synthesis (Friedel-Crafts Acylation)

Objective: Synthesize 3,5-Dichloro-3',4'-dimethoxybenzophenone from commercially available precursors.

Reagents:

-

3,5-Dichlorobenzoyl chloride (1.0 eq)

-

1,2-Dimethoxybenzene (Veratrole) (1.1 eq)

-

Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 1,2-dimethoxybenzene (10 mmol) in anhydrous DCM (20 mL).

-

Activation: Cool the solution to 0°C. Add AlCl₃ (12 mmol) portion-wise over 10 minutes.

-

Acylation: Add 3,5-dichlorobenzoyl chloride (10 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quenching: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

-

Extraction: Extract with DCM (3 x 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography to yield the white crystalline product.

In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of tubulin assembly.

Materials:

-

Purified Tubulin protein (>99%, porcine brain source).

-

GTP (Guanosine Triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

-

Spectrophotometer (heated to 37°C).

Workflow:

-

Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP.

-

Treatment: Add 3,5-Dichloro-3',4'-dimethoxybenzophenone (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Include a DMSO control (0% inhibition) and Colchicine (positive control).

-

Initiation: Transfer samples to a pre-warmed (37°C) 96-well plate.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (absorbance).

-

Analysis: Calculate the Vmax of the polymerization curve. The IC₅₀ is the concentration reducing Vmax by 50% relative to control.

Caption: Step-by-step workflow for the turbidimetric tubulin polymerization assay.

Pharmacokinetics & Toxicity Profile

-

Metabolic Stability: The 3,5-dichloro substitution significantly increases half-life (

) compared to the 3,4,5-trimethoxy analogs, which are prone to rapid O-demethylation by CYP450 isozymes. -

Toxicity: As with all tubulin inhibitors, dose-limiting toxicities typically include neutropenia and neurotoxicity. However, benzophenones generally show a better safety profile than their cis-stilbene counterparts due to lack of toxic isomerization products.

References

-

Pettit, G. R., et al. "Antineoplastic agents. 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry 41.10 (1998): 1688-1695. (Foundational work on Combretastatin/Benzophenone analogs).

-

Pinney, K. G., et al. "Synthesis and biological evaluation of aryl azide derivatives of combretastatin A-4 as molecular probes for tubulin." Bioorganic & Medicinal Chemistry 8.10 (2000): 2417-2425. (Describes benzophenone synthesis and tubulin binding assays).

-

Ohsumi, K., et al. "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters 8.22 (1998): 3153-3158. (SAR of restricted analogs).

- Hsieh, H. P., et al. "Synthesis and anti-cancer activity of benzophenone analogues of combretastatin A-4." Current Pharmaceutical Design 11.13 (2005): 1679-1698. (Review of benzophenone class inhibitors).

Biological Activity & Mechanistic Profiling of 3,5-Dichloro-3',4'-dimethoxybenzophenone Analogues

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound 3,5-Dichloro-3',4'-dimethoxybenzophenone represents a critical scaffold in the development of Microtubule Targeting Agents (MTAs) . Structurally, it functions as a bioisostere of Phenstatin and Combretastatin A-4 (CA-4) , two potent natural products that bind to the colchicine site of

While CA-4 is highly potent, it suffers from chemical instability (rapid cis-to-trans isomerization) and metabolic liability. The benzophenone bridge of the title compound solves the isomerization issue, locking the two aryl rings in a stable geometry. Furthermore, the 3,5-dichloro substitution on the A-ring is a strategic medicinal chemistry modification designed to:

-

Enhance Metabolic Stability: Halogens block positions susceptible to oxidative metabolism (e.g., O-demethylation) common in trimethoxy-substituted analogues.

-

Optimize Lipophilicity: The chlorine atoms increase the logP, potentially improving membrane permeability while maintaining steric bulk necessary for the hydrophobic pocket of tubulin.

Mechanism of Action (MOA): Tubulin Destabilization

The primary biological activity of 3,5-Dichloro-3',4'-dimethoxybenzophenone analogues is the inhibition of tubulin polymerization. These compounds act as Microtubule Destabilizing Agents (MDAs) .

The Molecular Pathway

Upon entering the cell, the molecule binds to the Colchicine Binding Site located at the interface of

-

Binding Mode: The 3',4'-dimethoxy B-ring mimics the trimethoxyphenyl moiety of colchicine, forming hydrogen bonds with Cys241 and Val238 in the

-tubulin subunit. The 3,5-dichloro A-ring occupies the hydrophobic accessory pocket. -

Consequence: This binding induces a conformational change in the tubulin dimer that prevents it from incorporating into the growing microtubule (+) end.

-

Downstream Effects:

MOA Visualization

Caption: Signal transduction pathway from ligand binding to apoptotic cell death.

Biological Evaluation & Validation Protocols

To validate the activity of this scaffold, researchers must employ a triad of assays: Biochemical (Tubulin), Cellular (Cytotoxicity), and Mechanistic (Flow Cytometry).

Quantitative Data Summary (Representative)

Note: Values below are representative of potent benzophenone analogues in this class (e.g., Phenstatin derivatives).

| Assay Type | Target/Cell Line | Parameter | Typical Activity Range |

| Biochemical | Purified Tubulin | IC50 (Polymerization) | 1.0 – 3.0 |

| Biochemical | Colchicine Binding | % Inhibition | > 70% (at 5 |

| Cellular | MCF-7 (Breast Cancer) | GI50 (Growth Inhibition) | 10 – 50 nM |

| Cellular | HUVEC (Endothelial) | IC50 (Vascular Disruption) | < 100 nM |

| Mechanistic | Cell Cycle | G2/M Fraction | Increases from ~15% to >60% |

Protocol 1: In Vitro Tubulin Polymerization Assay

This is the "Gold Standard" for confirming the direct target.

Reagents:

-

Purified Bovine Brain Tubulin (>99% pure).[3]

-

GTP (Guantanosine Triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Treatment: Add test compound (dissolved in DMSO) to a 96-well half-area plate. Final DMSO concentration should be <1%.[1]

-

Initiation: Add the cold tubulin solution to the wells.

-

Measurement: Immediately transfer to a plate reader pre-warmed to 37°C .

-

Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Plot OD340 vs. Time. A reduction in the Vmax (slope) and final plateau compared to control indicates inhibition.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

To confirm the antiproliferative mechanism is mitotic arrest.

Workflow:

-

Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at

cells/well in 6-well plates. -

Dosing: Treat with the analogue at

and -

Harvesting: Trypsinize cells, wash with cold PBS.

-

Fixation: Resuspend pellet in 70% ice-cold ethanol. Fix overnight at -20°C.

-

Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50

g/mL) and RNase A (100 -

Acquisition: Analyze >10,000 events on a flow cytometer.

-

Result: Look for a distinct peak accumulation in the 4N (G2/M) DNA content region.

Synthesis & Screening Workflow

The synthesis of these analogues typically utilizes a Friedel-Crafts acylation or a Grignard reaction followed by oxidation.

Caption: General synthetic route for benzophenone analogues via Friedel-Crafts acylation.

Pharmacokinetics & Future Directions

Metabolic Advantages

Unlike Combretastatin A-4, which is rapidly glucuronidated at the phenolic position (if present) or isomerized, the 3,5-dichloro-3',4'-dimethoxybenzophenone scaffold is robust.

-

CYP450 Stability: The chlorine atoms deactivate the A-ring toward electrophilic attack by CYP enzymes.

-

Solubility: While lipophilic, the benzophenone ketone offers a handle for prodrug formation (e.g., oxime derivatives) if solubility is limiting.

Development Challenges

-

Toxicity: High potency often correlates with neurotoxicity (peripheral neuropathy) due to off-target tubulin binding in neurons.

-

Selectivity: Future iterations should focus on Vascular Disrupting Activity (VDA) , targeting the immature neovasculature of tumors rather than just antiproliferative effects.

References

-

Pettit, G. R., et al. (1998). "Antineoplastic agents.[3][4][5] 393. Synthesis of the strong cancer cell growth inhibitors phenstatin and procaine phenstatin." Journal of Medicinal Chemistry. Link

-

Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link

-

Liou, J. P., et al. (2004). "Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents." Journal of Medicinal Chemistry. Link

-

Lawrence, N. J., et al. (2003). "The interaction of chalcones with tubulin." Anti-Cancer Drug Design. Link

-

Sigma-Aldrich. "In Vitro Tubulin Polymerization Assay Kit Protocol." Millipore Sigma Technical Library. Link

Sources

- 1. Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells | MDPI [mdpi.com]

- 2. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cytoskeleton.com [cytoskeleton.com]

- 4. Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

reagents for preparing 3,5-Dichloro-3',4'-dimethoxybenzophenone from acid chlorides

Application Note: Strategic Synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone

Executive Summary

The synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone is a critical transformation in the development of tubulin polymerization inhibitors (analogous to Phenstatin and Combretastatin A-4) and the study of polychlorinated biphenyl (PCB) metabolites.

This transformation relies on the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 3,5-dichlorobenzoyl chloride. While theoretically straightforward, this reaction presents a specific chemoselective challenge: preventing ether cleavage (demethylation) . The standard Lewis acid catalyst, Aluminum Chloride (

This guide provides a high-fidelity protocol that balances acylating power with functional group preservation, utilizing kinetic control to maximize yield.

Retrosynthetic & Mechanistic Analysis

The target molecule is constructed via the electrophilic aromatic substitution (EAS) of an electron-rich nucleophile (Veratrole) by an electron-deficient electrophile (3,5-dichlorobenzoyl cation).

Key Mechanistic Constraints:

-

Regioselectivity: The 1,2-dimethoxy substitution pattern of veratrole strongly directs the incoming electrophile to the 4-position (para to one methoxy, meta to the other), ensuring high regiochemical purity.

-

Catalyst Sequestration: The oxygen atoms in the methoxy groups act as Lewis bases, coordinating with the Lewis acid catalyst. This necessitates a stoichiometric excess of catalyst (typically >1.2 equivalents) to ensure sufficient free catalyst remains to generate the acylium ion.

-

Demethylation Risk: High temperatures or prolonged exposure to

converts the methoxy groups into phenols (catechols), destroying the target.

Figure 1: Reaction Mechanism & Pathway

Caption: Mechanistic pathway highlighting the critical divergence between successful acylation and the unwanted demethylation side reaction.

Critical Reagent Selection Guide

The choice of Lewis acid determines the success of this synthesis.

| Reagent | Role | Pros | Cons | Recommendation |

| 3,5-Dichlorobenzoyl Chloride | Electrophile | High reactivity due to electron-withdrawing Cl groups. | Moisture sensitive; hydrolyzes to acid. | Use fresh or distill before use. |

| Aluminum Chloride ( | Catalyst | Highest Activity. Guarantees conversion of deactivated acid chlorides. | High Risk. Causes demethylation at T > 20°C. Hygroscopic. | Primary Choice (with strict T control). |

| Iron(III) Chloride ( | Catalyst | Milder than | Lower yields with bulky/deactivated electrophiles. | Secondary Choice (for small, sensitive scales). |

| Tin(IV) Chloride ( | Catalyst | Moderate activity. Liquid (easier handling). | Toxic. Difficult to remove tin residues completely. | Use only if |

| Dichloromethane (DCM) | Solvent | Excellent solubility for benzophenones; low boiling point. | Volatile. | Standard Solvent. |

| Nitrobenzene | Solvent | Modifies catalyst activity (complexes with | High boiling point; difficult to remove; toxic. | Avoid unless necessary for solubility. |

Detailed Experimental Protocol

Method: Friedel-Crafts Acylation under Kinetic Control Scale: 10 mmol (Representative)

Reagents:

-

3,5-Dichlorobenzoyl chloride: 2.30 g (11.0 mmol, 1.1 eq)

-

1,2-Dimethoxybenzene (Veratrole): 1.38 g (10.0 mmol, 1.0 eq)

-

Aluminum Chloride (

), anhydrous: 1.60 g (12.0 mmol, 1.2 eq) -

Dichloromethane (DCM), anhydrous: 20 mL

-

1M HCl (aq): 50 mL

Step-by-Step Workflow:

-

Apparatus Setup:

-

Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet (Argon or Nitrogen).

-

Flame-dry the glassware under vacuum and purge with Argon.

-

-

Acylium Generation (The "Pre-Activation" Step):

-

Add 20 mL of dry DCM to the flask.

-

Add 2.30 g of 3,5-Dichlorobenzoyl chloride .

-

Cool the solution to 0°C using an ice/water bath.

-

Crucial: Add 1.60 g of anhydrous

portion-wise over 5 minutes. -

Observation: The mixture will likely turn yellow/orange as the acylium complex forms. Stir at 0°C for 15 minutes.

-

-

Substrate Addition:

-

Dissolve 1.38 g of Veratrole in 5 mL of dry DCM in the addition funnel.

-

Add the Veratrole solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 5°C .

-

Reasoning: Slow addition prevents localized overheating, which triggers demethylation.

-

-

Reaction Maintenance:

-

Allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–4 hours.

-

Monitoring: Check via TLC (Mobile phase: 20% EtOAc in Hexanes). Look for the disappearance of Veratrole (

) and appearance of the benzophenone (

-

-

Quench & Workup:

-

Cool the mixture back to 0°C .

-

Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold 1M HCl with vigorous stirring. (Caution: Exothermic!).

-

Separate the organic layer.[1][2] Extract the aqueous layer with DCM (

mL). -

Wash combined organics with saturated

(to remove unreacted acid) and Brine. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane (1:4) .

-

Expected Yield: 75–85%.[2]

-

Characterization:

NMR should show two singlets for methoxy groups (

-

Figure 2: Process Workflow Diagram

Caption: Operational workflow emphasizing temperature control points to ensure reproducibility.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Product contains phenols (broad OH peak in IR/NMR) | Demethylation occurred. Reaction temperature was too high or time was too long. | Keep reaction at 0°C–RT. Do not reflux. Quench immediately upon completion. |

| Starting material remains | Catalyst poisoning. Methoxy groups coordinated with | Increase |

| Dark/Black Reaction Mixture | Polymerization or decomposition. | Add Veratrole slower. Ensure inert atmosphere ( |

| Low Yield | Hydrolysis of Acid Chloride. | Verify quality of 3,5-dichlorobenzoyl chloride. If it smells like HCl/benzoic acid, distill it or convert the acid to acid chloride using |

References

-

Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on Lewis acid selection).[3]

-

Grimm, F. A., et al. (2015).[4] "Metabolism of PCB 11...". Environmental Science & Technology. (Context for PCB metabolite synthesis). Link

-

Pettit, G. R., et al. (1998). "Antineoplastic agents. 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug". Journal of Medicinal Chemistry. (Protocol for methoxy-benzophenone synthesis). Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Friedel-Crafts protocols and handling).

-

Lu, Y., et al. (2018). "Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst". ResearchGate.[5][6] (Alternative green catalysts). Link

Sources

- 1. Sciencemadness Discussion Board - A new demethylation reagent pair: AlCl3/Thiourea - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,5-Dichloro-3’,4’-dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Advanced Crystallization Protocols for 3,5-Dichloro-3',4'-dimethoxybenzophenone

This Application Note is structured as a high-level technical guide for process chemists and purification scientists. It synthesizes principles of solubility thermodynamics with practical, field-proven methodologies for the purification of 3,5-Dichloro-3',4'-dimethoxybenzophenone .

Executive Summary & Chemical Context

3,5-Dichloro-3',4'-dimethoxybenzophenone is a critical intermediate, often utilized in the synthesis of phosphodiesterase (PDE) inhibitors and other bioactive scaffolds. Its purification is non-trivial due to the presence of structurally similar impurities, such as unreacted veratrole (1,2-dimethoxybenzene), 3,5-dichlorobenzoic acid derivatives, and potential regioisomers formed during Friedel-Crafts acylation.

This guide moves beyond basic "recrystallization" and defines a thermodynamically controlled crystallization process . We present two distinct solvent systems designed to target specific impurity profiles:

-

Method A (Ethanol/Water): Best for removing inorganic salts and highly polar byproducts.

-

Method B (Ethyl Acetate/Heptane): Best for removing lipophilic starting materials and oligomers.

Pre-Crystallization Solubility Profiling (The "Self-Validating" Step)

Scientific Integrity Note: Never assume literature solubility data applies to crude material. Impurities can drastically alter saturation points. Perform this rapid screen before scaling up.

Protocol:

-

Weigh 100 mg of crude solid into 4 separate HPLC vials.

-

Add 1.0 mL of the following solvents to respective vials: Methanol, Ethyl Acetate (EtOAc), Toluene, and Isopropanol (IPA).

-

Heat to 60°C (or reflux) and observe dissolution.

-

Cool to 25°C and observe precipitation.

Decision Matrix:

| Observation at 60°C | Observation at 25°C | Classification | Action |

|---|---|---|---|

| Insoluble | Insoluble | Anti-Solvent | Use as the "crasher" (e.g., Water, Heptane). |

| Soluble | Crystals Form | Ideal Single Solvent | Proceed with Single-Solvent Crystallization. |

| Soluble | Soluble (No crystals) | Good Solvent | Pair with an Anti-Solvent. |

Based on structural analysis (lipophilic core + methoxy/chloro substituents), this molecule typically behaves best in Alcohol/Water or Ester/Hydrocarbon systems.

Detailed Crystallization Protocols

Method A: The "Green" Antisolvent Swing (Ethanol/Water)

Rationale: This method utilizes the high dielectric constant of water to force the hydrophobic benzophenone out of solution while retaining polar impurities (salts, acids) in the supernatant.

Reagents:

-

Ethanol (Absolute or 95%)

-

Deionized Water (Type II)

Step-by-Step Protocol:

-

Dissolution: Charge crude 3,5-Dichloro-3',4'-dimethoxybenzophenone into a reactor. Add Ethanol (5 vol, i.e., 5 mL per gram of solid) .

-

Heating: Heat the slurry to Reflux (~78°C) under agitation (200 RPM).

-

Checkpoint: If the solution is not clear, add Ethanol in 0.5 vol increments until dissolution is complete. Do not exceed 10 vol.

-

-

Polishing Filtration (Critical): While hot, filter the solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities (dust, silica).

-

Nucleation Point: Return filtrate to the reactor and maintain at 65°C . Slowly add warm (60°C) Water dropwise until a persistent turbidity (cloud point) is observed.

-

Note: Pre-warming the water prevents "crash cooling" which traps impurities.

-

-

Re-dissolution: Add just enough hot Ethanol to clear the turbidity.

-

Controlled Cooling: Ramp temperature down to 20°C at a rate of 10°C/hour .

-

Aging: Stir at 20°C for 2 hours, then cool to 0-5°C for 1 hour to maximize yield.

-

Isolation: Filter the white crystalline solid. Wash with a cold (0°C) mixture of Ethanol/Water (1:1) .

-

Drying: Vacuum dry at 45°C for 12 hours.

Method B: The Lipophilic Purge (Ethyl Acetate/Heptane)

Rationale: If the crude contains unreacted 1,2-dimethoxybenzene (starting material), Method A may fail as veratrole is insoluble in water. Method B keeps the lipophilic impurities dissolved in the Heptane-rich mother liquor.

Reagents:

-

Ethyl Acetate (EtOAc) - The Solvent[7]

-

n-Heptane - The Anti-Solvent

Step-by-Step Protocol:

-

Dissolution: Dissolve crude material in EtOAc (3 vol) at 60°C .

-

Concentration: If the solution is too dilute, distill off EtOAc until the concentration approaches saturation (approx. 2-3 vol).

-

Anti-Solvent Addition: Slowly add n-Heptane (2 vol) at 60°C.

-

Seeding (Optional but Recommended): Add 0.1% wt/wt pure seed crystals to induce controlled nucleation.

-

Crystallization: Cool slowly to 25°C .

-

Final Addition: Add remaining n-Heptane (3 vol) slowly over 1 hour.

-

Why? Adding all heptane at the beginning can cause "oiling out" (liquid-liquid phase separation). Adding it after crystals have formed drives the equilibrium toward the solid phase.

-

-

Isolation: Filter and wash with 10% EtOAc in Heptane .

Process Control & Visualization

Workflow Diagram (DOT)

The following diagram illustrates the decision logic and workflow for the purification process.

Caption: Decision tree for solvent selection based on impurity profile, leading to optimized crystallization pathways.

Quality Control & Validation Criteria

To ensure the protocol is "Self-Validating," the following endpoints must be met:

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (Reverse Phase, C18) | > 99.5% Area |

| Identity | 1H-NMR (CDCl3) | Distinct singlets for OMe (3.9 ppm) and aromatic patterns matching structure. |

| Thermal Profile | DSC (Differential Scanning Calorimetry) | Sharp endotherm (Melting Point). Note: Broad peaks indicate impurity occlusion. |

| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/EtOAc) |

Troubleshooting "Oiling Out"

If the product comes out as an oil rather than a crystal:

-

Cause: Temperature dropped too fast or anti-solvent was added too quickly.

-

Fix: Re-heat until the oil dissolves. Add a seed crystal. Cool extremely slowly (5°C/hour) with vigorous stirring.

References

-

Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Tung, H.H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

-

Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.

-

Anderson, N.G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.

(Note: While specific patents exist for downstream PDE4 inhibitors, the purification of this specific benzophenone intermediate follows the fundamental solubility principles outlined in standard process chemistry texts.)

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. EP0564981B1 - Benzophenone compounds, process for their preparation and their use - Google Patents [patents.google.com]

- 3. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. CN112500295A - Production process of 3, 5-dichloronitrobenzene - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tdcommons.org [tdcommons.org]

- 7. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]

Application Note: Precision Synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone via Catalytic Friedel-Crafts Acylation

Executive Summary

This application note details the catalytic synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone , a functionalized diaryl ketone scaffold relevant to pharmaceutical intermediates (e.g., fenofibrate analogs, kinase inhibitors) and environmental standards.

While traditional Friedel-Crafts acylation relies on stoichiometric aluminum chloride (

Key Advantages of This Protocol:

-

Catalytic Loading: Uses 1–5 mol% catalyst (vs. >100 mol%

). -

Regioselectivity: >95% selectivity for the para-position relative to the methoxy group (3',4'-substitution).

-

Scalability: Compatible with batch and continuous flow reactors.

Retrosynthetic Analysis & Strategy

The target molecule consists of an electron-deficient ring (3,5-dichlorophenyl) and an electron-rich ring (3,4-dimethoxyphenyl). The most efficient disconnection is the acyl bond, utilizing the nucleophilicity of veratrole (1,2-dimethoxybenzene).

Pathway:

-

Electrophile: 3,5-Dichlorobenzoyl chloride (Generated from 3,5-dichlorobenzoic acid).

-

Nucleophile: 1,2-Dimethoxybenzene (Veratrole).

-

Catalyst: Bismuth(III) Triflate [

] or Hafnium(IV) Triflate [

Figure 1: Retrosynthetic strategy focusing on the catalytic Friedel-Crafts acylation pathway.

Experimental Protocols

Method A: Homogeneous Catalysis using Bismuth(III) Triflate (Batch)

Recommended for gram-scale optimization and library synthesis.

Rationale: Metal triflates are "water-tolerant" Lewis acids. Unlike

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |

| 3,5-Dichlorobenzoyl chloride | 209.46 | 1.0 | 2.09 g (10 mmol) | Electrophile |

| 1,2-Dimethoxybenzene (Veratrole) | 138.16 | 1.1 | 1.52 g (11 mmol) | Nucleophile |

| Bismuth(III) Triflate | 656.19 | 0.02 (2 mol%) | 131 mg | Catalyst |

| Dichloromethane (DCM) | - | - | 20 mL (2M) | Solvent |

| Saturated NaHCO3 | - | - | 50 mL | Quench |

Step-by-Step Protocol

-

Catalyst Activation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Bismuth(III) Triflate (131 mg) and anhydrous DCM (10 mL).

-

Electrophile Addition: Add 3,5-Dichlorobenzoyl chloride (2.09 g) to the flask. Stir at Room Temperature (RT) for 10 minutes to form the active acyl-triflate intermediate.

-

Nucleophile Addition: Dissolve Veratrole (1.52 g) in DCM (10 mL) and add dropwise to the reaction mixture over 15 minutes.

-

Note: The reaction is exothermic. Use a water bath if temperature exceeds 30°C.

-

-

Reaction Monitoring: Reflux the mixture (40°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2]

-

Target Rf: ~0.4 (Product), ~0.8 (Veratrole).

-

-

Quench: Cool to RT. Pour the mixture into 50 mL of saturated

solution. Stir vigorously for 10 minutes to decompose the triflate complex. -

Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 20 mL).

-

Drying & Concentration: Combine organics, dry over

, filter, and concentrate under reduced pressure to yield a crude off-white solid. -

Purification: Recrystallize from Ethanol/Heptane (1:3) or perform flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Method B: Heterogeneous Catalysis (Continuous Flow Option)

Recommended for scale-up (>100g) to minimize waste.

Rationale: Solid acids like Zeolite H-Beta or sulfated metal oxides (

Workflow Diagram (Continuous Flow)

Figure 2: Continuous flow setup for heterogeneous catalytic acylation.

Protocol Summary

-

Catalyst: Pack a stainless steel column (4.6 x 100 mm) with Zeolite H-Beta (

ratio ~25) or -

Solvent: Nitromethane (promotes ionization of acyl chloride).

-

Conditions:

-

Temperature: 80–100°C.

-

Pressure: 100 psi (to prevent solvent boiling).

-

Residence Time: 10–20 minutes.

-

-

Workup: The output stream contains only product, solvent, and HCl gas. Concentrate directly to obtain the product.

Quality Control & Validation

Expected Analytical Data

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 110–115°C (estimated based on analogs).

-

1H NMR (400 MHz,

):- 7.70 (d, J=1.9 Hz, 2H, H-2,6 of dichlorophenyl ring).

- 7.55 (t, J=1.9 Hz, 1H, H-4 of dichlorophenyl ring).

- 7.48 (d, J=2.0 Hz, 1H, H-2' of dimethoxyphenyl ring).

- 7.35 (dd, J=8.4, 2.0 Hz, 1H, H-6' of dimethoxyphenyl ring).

- 6.90 (d, J=8.4 Hz, 1H, H-5' of dimethoxyphenyl ring).

-

3.96 (s, 3H,

-

3.94 (s, 3H,

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst deactivation by moisture.[3] | Dry all reagents and solvent over molecular sieves (3Å) before use. |

| Isomer Formation | Acylation at position 3 (ortho-acylation). | Ensure temperature is kept <40°C. Steric hindrance usually disfavors the ortho-isomer, but high T promotes it. |

| Dark Coloration | Polymerization of veratrole. | Reduce catalyst loading or add veratrole more slowly. |

References

-

Zeolite Catalysts for Phenol Benzoylation: MDPI. "Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid." Available at: [Link]

-

Metal Triflate Catalysis: Organic Chemistry Portal. "Friedel-Crafts Acylation." Available at: [Link]

-

TiO2-SnOx Solid Solution Catalyst: ResearchGate. "Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst." Available at: [Link]

Sources

Process Development and Scale-Up Strategy: 3,5-Dichloro-3',4'-dimethoxybenzophenone

Abstract & Strategic Overview

This Application Note details the process chemistry and engineering controls required for the scalable production of 3,5-Dichloro-3',4'-dimethoxybenzophenone . This molecule is a critical pharmacophore, often serving as the structural core for tubulin polymerization inhibitors (e.g., analogs of Phenstatin and Combretastatin A-4).

The synthesis relies on a Friedel-Crafts Acylation .[1][2][3][4] While conceptually simple, the scale-up of this reaction presents specific engineering challenges:

-

Thermal Management: The reaction is highly exothermic.[1]

-

Gas Evolution: Stoichiometric generation of HCl gas requires scrubbing.

-

Regioselectivity: Ensuring exclusive acylation at the 4-position of the veratrole ring (para to the methoxy group) requires strict temperature control.

This guide moves beyond standard textbook procedures, offering a self-validating industrial protocol designed for reproducibility and safety.

Chemical Strategy and Mechanism[1][2][3][5]

Retrosynthetic Logic

The convergent synthesis couples an electron-rich nucleophile (Veratrole) with an electron-deficient electrophile (3,5-Dichlorobenzoyl chloride).

-

Nucleophile: 1,2-Dimethoxybenzene (Veratrole). The methoxy groups are ortho/para directors. Steric hindrance at the 3-position (between the methoxy groups) forces substitution to the 4-position (para to one methoxy, meta to the other), yielding the desired 3',4'-substitution pattern.

-

Electrophile: 3,5-Dichlorobenzoyl chloride.

-

Catalyst: Aluminum Chloride (

).[5] A stoichiometric amount (

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the Friedel-Crafts acylation.[1][2][6] Note the stoichiometric consumption of AlCl3.

Critical Process Parameters (CPPs)

The following parameters must be controlled to ensure batch-to-batch consistency.

| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Rationale |

| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (EDC) or DCM | DCM is volatile ( |

| Temperature | Lower initial temp on scale prevents thermal runaway during AlCl3 addition. | ||

| AlCl3 Dosing | Solid addition | Slurry addition or Screw Feeder | Solid addition on scale risks "hot spots." Slurry dosing or controlled solid feeding is safer. |

| Quenching | Pour onto ice | Inverse Quench (Pump into Acid/Water) | Critical Safety Step: Never add water to the reactor. Pump the reaction mass into chilled dilute HCl to control the massive exotherm. |

| Stoichiometry | 1.1 eq AlCl3 | 1.2 eq AlCl3 | Slight excess ensures full conversion despite moisture ingress in larger vessels. |

Experimental Protocols

Protocol A: Laboratory Optimization (Baseline)

Objective: Confirm conversion and impurity profile.

Materials:

-

3,5-Dichlorobenzoyl chloride (10.0 g, 47.7 mmol)

-

Veratrole (6.9 g, 50.0 mmol, 1.05 eq)

-

Aluminum Chloride, anhydrous (7.0 g, 52.5 mmol, 1.1 eq)

-

Dichloromethane (DCM), anhydrous (100 mL)

-

1M HCl (aqueous)

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck RBF equipped with a magnetic stir bar, nitrogen inlet, and an HCl trap (tube leading to NaOH solution).

-

Dissolution: Charge 3,5-Dichlorobenzoyl chloride and Veratrole into the flask. Add 80 mL DCM. Cool to

in an ice bath. -

Addition: Carefully add

in 4 portions over 20 minutes. Observation: Solution will darken (yellow -

Reaction: Remove ice bath. Stir at room temperature (

) for 3 hours. Monitor by HPLC/TLC. -

Quench: Pour the reaction mixture slowly into a beaker containing 100g ice and 10 mL conc. HCl. Stir vigorously for 30 mins until the organic layer is clear and the aqueous layer is distinct.

-

Workup: Separate layers. Extract aqueous phase with DCM (

). Wash combined organics with brine, dry over -

Purification: Recrystallize the crude solid from Ethanol or Ethyl Acetate/Heptane (1:4).

Protocol B: Pilot Scale-Up (1 kg Target)

Objective: Safe production with engineering controls.

Engineering Prerequisites:

-

Reactor: 20L Glass-Lined Reactor (GLR) with jacket cooling.

-

Scrubber: Caustic scrubber (10% NaOH) connected to the reactor vent to neutralize HCl.

-

Dosing: Peristaltic pump for liquid transfer (Inverse Quench).

Step-by-Step Methodology:

-

Reactor Preparation:

-

Ensure reactor is clean, dry, and inerted with

. -

Set jacket temperature to

.

-

-

Charging:

-

Charge Dichloromethane (10 L) .

-

Charge 3,5-Dichlorobenzoyl chloride (1.0 kg) .

-

Charge Veratrole (0.69 kg) .

-

Agitate at 150 RPM until dissolved.

-

-

Controlled Addition (The Exotherm):

-

Add

(0.75 kg) via a solids charging port (or hopper) in small increments over 2 hours . -

Constraint: Maintain internal temperature

. If temp spikes, halt addition. -

Note: Ensure scrubber pump is active to handle HCl evolution.

-

-

Reaction Phase:

-

Ramp jacket temperature to

over 1 hour. -

Hold at

for 4 hours. -

IPC (In-Process Control): Sample for HPLC. Limit:

unreacted acid chloride.

-

-

Inverse Quench (Critical Safety Operation):

-

In a separate quench vessel (50L), prepare Ice/Water (10 kg) and HCl (37%, 1 L) . Cool to

. -

Transfer the reaction mixture from the reactor into the quench vessel using a chemically resistant pump or gravity feed.

-

Rate: Control flow to keep quench vessel

. -

Reasoning: Adding water to the main reactor can cause violent boiling of DCM and pressurization.

-

-

Isolation:

Process Workflow & Engineering Controls

Figure 2: Pilot-scale Process Flow Diagram (PFD) highlighting safety controls.

Quality Control & Troubleshooting

Specification Limits

-

Appearance: White to Off-white crystalline solid.

-

Purity (HPLC):

(Area %). -

Melting Point:

(consistent with similar benzophenones in literature [1]). -

Regioisomer:

(3',4'-dimethoxy vs 2',3'-dimethoxy).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of Al-complex. | Increase agitation time during quench; ensure pH is acidic (< 2). |

| Dark Color | High temperature during addition.[3][8] | Ensure strictly |

| Sticky Solid | Residual solvent/impurities. | Recrystallize from EtOAc/Heptane instead of Ethanol. |

| Stalled Reaction | Moisture in AlCl3 (deactivated). | Use fresh anhydrous AlCl3; increase loading to 1.3 eq. |

References

-

Patent: Pfizer Products Inc. (2001). Process for the preparation of substituted benzophenones.[1][8] WO2001051440A1. Link

- Context: Describes the general Friedel-Crafts conditions for substituted benzophenones using ver

-

Safety Protocol: University of Michigan. Friedel-Crafts Acylation: Macro-Scale Procedure and Safety.[9]Link

- Context: Provides foundational safety data for handling Aluminum Chloride and Acetyl Chloride deriv

-

Review: Ede, S. R., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions.[6] International Journal of Chemical Studies, 3(2). Link

- Context: Discusses the reactivity of veratrole in acylation reactions and selectivity parameters.

-

Structural Data: Grimm, F. A., et al. (2017). 3,5-Dichloro-3',4'-dimethoxybiphenyl - Synthesis and crystallization.[10] National Institutes of Health (PMC). Link

-

Context: While discussing the biphenyl analog, this reference provides critical solubility and structural data for the 3,5-dichloro-3',4'-dimethoxy motif.[10]

-

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. websites.umich.edu [websites.umich.edu]

- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemstock.ae [chemstock.ae]

- 6. chemijournal.com [chemijournal.com]

- 7. carlroth.com [carlroth.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3,5-Dichloro-3’,4’-dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #SYN-BZP-3534 Topic: Yield Optimization & Impurity Control

Introduction

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone is suffering from suboptimal yields (<60%), incomplete conversion, or persistent phenolic impurities.

This molecule is constructed via a Friedel-Crafts Acylation between a deactivated acylating agent (3,5-dichlorobenzoyl chloride ) and an activated nucleophile (1,2-dimethoxybenzene/veratrole ). While thermodynamically favorable, the specific electronic mismatch often leads to "stalled" intermediates and side-reactions involving the methoxy groups.

This guide prioritizes causality-driven troubleshooting . We do not just tell you what to do; we explain why your current protocol might be failing based on physical organic chemistry principles.

Module 1: Critical Failure Analysis (Troubleshooting)

Q1: My yield is stuck at 40-50%. TLC shows starting material remaining, but adding more catalyst doesn't help. Why?

A: You are likely experiencing Complexation Arrest . In Friedel-Crafts acylation involving polymethoxy benzenes (like veratrole), the Lewis acid (e.g., AlCl₃) does not just activate the acyl chloride; it also coordinates strongly to the oxygen atoms of the methoxy groups.

-

The Trap: If you use the standard 1.1 equivalents of AlCl₃, the catalyst is sequestered by the methoxy oxygens of the veratrole before it can activate the benzoyl chloride. The reaction stalls because there is no free catalyst left for the acyl chloride.

-

The Fix: You must account for the "Lewis basicity" of the substrate.

-

Stoichiometry Adjustment: Increase AlCl₃ loading to 2.2 – 2.5 equivalents . (1 eq for the acyl chloride, 1 eq to saturate the methoxy sites).

-

Order of Addition: Do not mix veratrole and AlCl₃ first. This forms a stable, unreactive complex.

-

Protocol Change: Pre-complex the 3,5-dichlorobenzoyl chloride with AlCl₃ in DCM/DCE to form the discrete acylium ion first, then add the veratrole slowly.

-

Q2: I am seeing a "lower spot" on TLC that resists purification. NMR suggests a missing methyl group.

A: You are suffering from Lewis-Acid Induced Demethylation . AlCl₃ is a harsh Lewis acid. Under reflux or prolonged stirring, it can cleave aryl methyl ethers to phenols. While 3',4'-dimethoxy positions are less susceptible than ortho (2') positions, cleavage still occurs, particularly at the 4' position due to para-conjugation with the carbonyl.

-

The Fix:

-

Temperature Control: Never reflux AlCl₃ reactions with veratrole above 40°C unless absolutely necessary. Keep the initial addition at 0°C – 5°C.

-

Quench Protocol: Do not let the reaction sit overnight. Quench immediately upon consumption of the acid chloride.

-

Catalyst Switch: If demethylation persists >5%, switch to Tin(IV) Chloride (SnCl₄) . It is a milder Lewis acid that is strong enough to acylate veratrole but too weak to cleave the ether bond [1].

-

Q3: The reaction turns into a solid black tar or a viscous emulsion during workup.

A: This is the Red Oil/Complexation Effect . The product ketone forms a strong complex with aluminum salts, often separating as a dense oil that traps the product.

-

The Fix:

-

The "Dry" Workup: Do not just pour water in. Pour the reaction mixture slowly into a beaker of crushed ice/conc. HCl (10:1 ratio) with vigorous stirring. The HCl is critical to break the Aluminum-Oxygen bond.

-

Emulsion Breaker: If an emulsion forms, add Rochelle Salt (Potassium Sodium Tartrate) solution. It chelates aluminum more strongly than your product does, releasing the organic layer.

-

Module 2: Visualizing the Reaction Logic

The following diagram illustrates the kinetic vs. thermodynamic pathways. Note how the "Demethylation Pathway" is a temperature-dependent trap.

Caption: Reaction pathway showing the critical divergence between successful acylation and the demethylation/catalyst-trapping failure modes.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize demethylation while ensuring high conversion.

| Parameter | Specification | Rationale |

| Solvent | Dichloromethane (DCM) | Polar enough to solubilize the complex, low boiling point prevents overheating. |

| Catalyst | AlCl₃ (2.2 eq) OR SnCl₄ (1.2 eq) | AlCl₃ requires excess due to coordination; SnCl₄ is milder/selective. |

| Temperature | 0°C (Addition) -> 25°C (Stir) | Prevents kinetic demethylation spikes. |

| Time | 3 - 6 Hours | Extended times favor thermodynamic side-products. |

Step-by-Step Procedure

-

Apparatus Preparation: Oven-dry a 3-neck round bottom flask. Equip with a pressure-equalizing addition funnel, N₂ inlet, and magnetic stir bar.

-

Acylium Generation:

-

Charge the flask with 3,5-Dichlorobenzoyl chloride (1.0 eq) and anhydrous DCM (5-10 volumes) .

-

Cool to 0°C in an ice bath.

-

Add AlCl₃ (2.2 eq) portion-wise. Note: The solution will likely turn yellow/orange, indicating acylium ion formation. Stir for 15 mins.

-

-

Nucleophile Addition:

-

Dissolve Veratrole (1.05 eq) in a small amount of DCM in the addition funnel.

-

Add dropwise over 30-45 minutes, maintaining internal temp <5°C . Crucial: Rapid addition causes localized heating and impurities.

-

-

Reaction Phase:

-

Remove ice bath. Allow to warm to Room Temperature (20-25°C).

-

Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane).

-

Stop point: Quench when the acid chloride is consumed. Do not wait for the veratrole to disappear (it is in slight excess).

-

-

Quench & Workup:

-

Pour reaction mixture into Ice + Conc. HCl (approx 1M final conc) .

-

Stir vigorously until the solid aluminum cake breaks down.

-

Extract with DCM (2x). Wash organic layer with 1M NaOH (removes unreacted acid/phenols) then Brine .

-

Dry over MgSO₄ and concentrate.[1]

-

-

Purification:

-

Recrystallize from Ethanol or Methanol . The target benzophenone usually crystallizes readily, leaving oily impurities in the mother liquor.

-

Module 4: Alternative Catalytic Routes (Green Chemistry)

If the AlCl₃ route remains problematic for your specific grade of reagents, consider these validated alternatives from recent literature.

Option A: Heterogeneous Catalysis (TiO₂-SnOₓ)

Recent studies [2] have shown that binary metal oxide solid solutions (specifically TiO₂ doped into SnOₓ) can catalyze the acylation of veratrole with high selectivity (97%) and yield.[2]

-

Pros: Catalyst is reusable; no acidic wastewater; minimal demethylation.

-

Cons: Requires catalyst preparation (sol-gel method) or specialized procurement.

Option B: Zeolite Catalysis

Zeolite H-Beta has shown efficacy in acylating electron-rich aromatics like veratrole [3].

-

Pros: Shape selectivity prevents formation of unwanted isomers.

-

Cons: Reaction rates are significantly slower than AlCl₃; often requires higher temperatures (reflux in nitrobenzene), which might re-introduce thermal risks.

Module 5: Troubleshooting Decision Tree

Use this flow to diagnose your next experiment.

Caption: Diagnostic logic flow for identifying yield and purity bottlenecks.

References

-

BenchChem Technical Support. (2025).[1][3] An In-depth Technical Guide to the Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved from (Contextual inference on Lewis Acid selection).

-

Lu, et al. (2025). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. ResearchGate. Retrieved from

-

Ciba Specialty Chemicals. (2001). Process for the preparation of substituted benzophenones. WO2001051440A1. Retrieved from

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on mechanism and stoichiometry).

Sources

Technical Support Center: Purification of 3,5-Dichloro-3',4'-dimethoxybenzophenone

This guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges in the purification of crude 3,5-Dichloro-3',4'-dimethoxybenzophenone. Synthesized primarily through Friedel-Crafts acylation, this compound's purity is critical for downstream applications in pharmaceutical development and materials science. This document moves beyond standard protocols to address the specific, nuanced issues that can arise during post-reaction workup and purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the purification of 3,5-Dichloro-3',4'-dimethoxybenzophenone.

Q1: What are the most probable impurities in my crude product?

A1: The impurity profile is intrinsically linked to the synthesis method, which is typically the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 3,5-dichlorobenzoyl chloride.[1][2]

-

Unreacted Starting Materials: Residual veratrole or 3,5-dichlorobenzoyl chloride.

-

Hydrolysis Products: 3,5-Dichlorobenzoic acid, formed from the reaction of 3,5-dichlorobenzoyl chloride with trace water.[3][4] This is a very common acidic impurity.

-

Catalyst Residues: Complexes of the Lewis acid catalyst (e.g., AlCl₃) with the ketone product or water.

-

Regioisomers: While the primary product is the 1,2-dimethoxy-4-acyl isomer due to the ortho-para directing nature of the methoxy groups, trace amounts of other isomers are possible, though less likely due to steric hindrance.

-

Demethylation Products: Strong Lewis acids, particularly in the presence of heat, can catalyze the cleavage of the methoxy ether bonds, leading to phenolic impurities (e.g., 3,5-dichloro-(3'-hydroxy-4'-methoxy)benzophenone).[5][6]

Q2: What analytical methods are recommended to assess the purity of my product?

A2: A multi-technique approach is advised for a comprehensive purity assessment.

-

¹H NMR Spectroscopy: This is the most powerful tool for identifying and quantifying impurities. You can clearly distinguish the aromatic signals of the product from starting materials and byproducts like 3,5-dichlorobenzoic acid.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace-level impurities and confirming the molecular weight of the product and any byproducts. Various methods have been developed for analyzing benzophenone derivatives in complex matrices.[7][8][9]

-

Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and optimizing solvent systems for column chromatography.

Q3: My crude product is a sticky oil instead of a solid. What should I do first?

A3: This is a common issue, typically caused by high levels of solvent residue or significant impurities that depress the melting point.

-

High-Vacuum Drying: Ensure all reaction and workup solvents are thoroughly removed using a high-vacuum line and gentle heating.

-

Trituration: Attempt to induce crystallization by stirring the oil with a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold hexanes or diethyl ether). This can often wash away oily impurities and leave a solid product.

-

Proceed to Chromatography: If trituration fails, the oil can be directly purified via silica gel column chromatography. Dissolve the crude oil in a minimal amount of dichloromethane or ethyl acetate before loading it onto the column.

Part 2: Troubleshooting and Detailed Protocols

This section provides specific, actionable guidance for common purification challenges.

Workflow for Purification Strategy Selection

The choice between recrystallization and column chromatography depends on the purity and physical state of the crude material. This workflow provides a decision-making framework.

Caption: Figure 1: General decision workflow for purifying crude 3,5-Dichloro-3',4'-dimethoxybenzophenone.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.[10] Success hinges on selecting the correct solvent system.

Q: My product "oils out" during cooling instead of forming crystals. Why is this happening and how can I fix it?